![molecular formula C15H10ClFO4 B6410845 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261986-26-8](/img/structure/B6410845.png)
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorobenzoic acid, 95%
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Overview
Description
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorobenzoic acid, or 4-(3-Cl-4-OMe-C6H4)-3-F-COOH, is an important compound in organic chemistry. It has a wide range of applications, from pharmaceuticals to industrial products. This compound can be synthesized in various ways, and its properties and uses are well documented in scientific literature.
Scientific Research Applications
4-(3-Cl-4-OMe-C6H4)-3-F-COOH has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various organic compounds, and it is also used as a catalyst in organic reactions. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and it has also been used in the synthesis of industrial products, such as polymers.
Mechanism of Action
The mechanism of action of 4-(3-Cl-4-OMe-C6H4)-3-F-COOH is not completely understood, but it is believed to involve the formation of a cyclic intermediate. This intermediate is then disrupted by the release of a proton, which leads to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Cl-4-OMe-C6H4)-3-F-COOH are not well understood. It is believed to have some anti-inflammatory properties, but its exact mechanism of action is still unknown. It has been used in some studies as a potential treatment for certain types of cancer, but more research is needed to determine its efficacy.
Advantages and Limitations for Lab Experiments
4-(3-Cl-4-OMe-C6H4)-3-F-COOH has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also a mild reagent, meaning that it can be used in a variety of reactions without causing damage to the products. However, it is not very soluble in water, so it is not suitable for reactions that require aqueous solvents. Additionally, it is not very stable, so it should be used as soon as possible after synthesis.
Future Directions
There are several potential future directions for 4-(3-Cl-4-OMe-C6H4)-3-F-COOH. One potential direction is to explore its potential as a therapeutic agent for various diseases. Additionally, it could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. Finally, it could be used to develop new catalysts for organic reactions.
Synthesis Methods
The most common method for synthesizing 4-(3-Cl-4-OMe-C6H4)-3-F-COOH is by the reaction of 4-chloro-3-fluorobenzoic acid with 4-methoxycarbonylphenyl bromide. This reaction produces a product with a yield of approximately 95%. The reaction is conducted in a solvent such as dichloromethane or dimethylformamide. The reaction is typically completed in a few hours at room temperature, but the reaction time can be shortened by increasing the temperature.
properties
IUPAC Name |
4-(3-chloro-4-methoxycarbonylphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)11-5-2-8(6-12(11)16)10-4-3-9(14(18)19)7-13(10)17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDFDMLGAPVUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692006 |
Source
|
Record name | 3'-Chloro-2-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorobenzoic acid | |
CAS RN |
1261986-26-8 |
Source
|
Record name | 3'-Chloro-2-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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